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Compound of Interest

Compound Name: NDI-091143

Cat. No.: B609514

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQSs) for
investigating the potential off-target effects of NDI-091143, a potent, allosteric inhibitor of
human ATP-citrate lyase (ACLY).

Introduction to NDI-091143

NDI-091143 is a high-affinity inhibitor of human ATP-citrate lyase (ACLY) with an IC50 of 2.1
nM in ADP-Glo assays and a Ki of 7.0 nM.[1][2] It acts via an allosteric mechanism, binding to a
hydrophobic cavity near the citrate-binding site.[3] This binding induces significant
conformational changes in the enzyme, which indirectly block the binding and recognition of
citrate.[3][4] Given its crucial role in linking glucose and lipid metabolism, ACLY is a therapeutic
target for metabolic diseases and cancer.[5][6][7][8] While NDI-091143 is a potent on-target
inhibitor, a thorough investigation of its off-target effects is a critical step in preclinical
development to ensure its safety and specificity.

Frequently Asked Questions (FAQSs)
Q1: What are the known on-target effects of NDI-091143?
Al: NDI-091143 is a potent inhibitor of ATP-citrate lyase (ACLY), a key enzyme in the synthesis

of cytosolic acetyl-CoA.[5] By inhibiting ACLY, NDI-091143 effectively blocks the conversion of
citrate to acetyl-CoA, which is a fundamental building block for the synthesis of fatty acids and
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cholesterol.[5][7] This on-target effect has been shown to induce dose-dependent inhibition of
cancer cell clonogenic survival.[1]

Q2: Why is it important to investigate the off-target effects of NDI-0911437

A2: Investigating off-target effects is crucial for any therapeutic candidate to understand its
complete pharmacological profile. Off-target binding can lead to unexpected side effects,
toxicity, or even desirable therapeutic outcomes.[9] A comprehensive off-target assessment is a
critical component of preclinical safety evaluation and is essential for regulatory submissions.

Q3: Are there any known off-target effects for other ACLY inhibitors that could guide my
investigation of NDI-091143?

A3: Bempedoic acid, another ACLY inhibitor that has undergone clinical trials, has a known
safety profile. Reported side effects include hyperuricemia, which can lead to gout, and an
increased risk of tendon rupture. While the molecular mechanisms for these effects are not fully
elucidated, they suggest potential areas for investigation when assessing NDI-091143. For
instance, screening against enzymes involved in purine metabolism or pathways related to
tendon homeostasis could be considered.

Troubleshooting Guides for Off-Target Effect
Investigation

This section provides guidance on common experimental approaches to identify and validate
potential off-target effects of NDI-091143.

Kinase Selectivity Profiling

Kinases are a large family of enzymes, and off-target inhibition of kinases is a common source
of adverse effects for many drugs.

Issue: Unexpected cellular phenotype observed that is inconsistent with ACLY inhibition.
Troubleshooting Steps:

o Perform a Broad Kinase Panel Screen: Screen NDI-091143 against a comprehensive panel
of kinases at a fixed concentration (e.g., 1 uM) to identify potential off-target kinase
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interactions.[10][11]

o Determine IC50 for Hits: For any kinases showing significant inhibition in the initial screen,

perform dose-response experiments to determine the IC50 value. This will quantify the

potency of NDI-091143 against the off-target kinase.

o Compare On-Target vs. Off-Target Potency: Compare the IC50 value for the off-target kinase

with the on-target IC50 for ACLY. A large window between on-target and off-target potency

suggests a lower risk of off-target effects at therapeutic concentrations.

o Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA)

to confirm if NDI-091143 engages the identified off-target kinase in a cellular context.

Quantitative Data Summary: Kinase Selectivity

. Example Value for
Typical Value for

Parameter Description Off-Target Kinase
On-Target (ACLY) v
_ Initial concentration of
Screening )
) NDI-091143 used in N/A 1pM
Concentration ]
the kinase panel.
Percentage of kinase
o activity inhibited at the
% Inhibition ) N/A 85%
screening
concentration.
Concentration of NDI-
091143 required to
IC50 2.1 nM 500 nM
inhibit 50% of enzyme
activity.
o ) IC50 (Off-Target) /
Selectivity Ratio N/A 238
IC50 (On-Target)
Cellular Thermal Shift Assay (CETSA)
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CETSA is a powerful method to assess target engagement in a cellular environment. It is
based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Issue: Difficulty in confirming direct binding of NDI-091143 to a putative off-target protein
identified in a screen.

Troubleshooting Steps:

o Optimize Heat Shock Conditions: Determine the optimal temperature and duration of the
heat shock for the specific cell line and target protein. This is crucial for observing a clear
thermal shift.

» Validate Antibody Specificity: Ensure the antibody used for Western blotting is specific for the
target protein to avoid confounding results.

 Include Positive and Negative Controls: Use a known ligand for the target protein as a
positive control and a vehicle (e.g., DMSO) as a negative control.

o Perform Isothermal Dose-Response (ITDR): To quantify the affinity of the interaction in cells,
perform an ITDR-CETSA by incubating cells with a range of NDI-091143 concentrations at a
fixed temperature.

Proteome-Wide Off-Target Identification

Chemical proteomics approaches can be used to identify off-target proteins on a global scale.
Issue: Need for an unbiased approach to discover novel off-targets of NDI-091143.
Troubleshooting Steps:

e Select an Appropriate Method: Choose a suitable chemical proteomics strategy. Options
include:

o Activity-Based Protein Profiling (ABPP): Useful if NDI-091143 can be modified with a
reactive probe to covalently label interacting proteins.

o Compound-Centric Chemical Proteomics (CCCP): Involves immobilizing NDI-091143 on a
solid support to pull down interacting proteins from cell lysates.
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o Proteome Integral Solubility Alteration (PISA): A high-throughput method that measures
changes in protein solubility upon compound binding.

e Synthesize a Suitable Probe (if required): For ABPP or CCCP, a chemical probe based on
the NDI-091143 scaffold will need to be synthesized. The linker and tag should be carefully
designed to minimize interference with binding.

e Optimize Enrichment/Labeling Conditions: Titrate the concentration of the probe and
optimize incubation times to maximize the signal-to-noise ratio.

» Validate Hits: Potential off-targets identified by mass spectrometry must be validated using
orthogonal methods, such as CETSA, surface plasmon resonance (SPR), or isothermal
titration calorimetry (ITC).

Experimental Protocols

Kinase Selectivity Profiling Protocol (Adapted from
Promega's Kinase Selectivity Profiling Systems)

o Compound Preparation: Prepare a stock solution of NDI-091143 in 100% DMSO. For a
single-point screen, a typical final assay concentration is 1 uM. For IC50 determination,
prepare a serial dilution of the compound.

e Kinase Reaction Setup:

[¢]

Thaw the kinase and substrate/cofactor solutions provided in the Kkit.

o

In a 384-well plate, add the kinase reaction buffer.

[e]

Add the NDI-091143 solution or DMSO (vehicle control).

(¢]

Add the kinase to initiate the pre-incubation.
o Add the substrate/ATP mix to start the reaction.

 Incubation: Incubate the reaction plate at room temperature for the time specified in the kit
protocol (typically 60 minutes).
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Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the
remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and
measure the luminescence, which is proportional to kinase activity.

Data Analysis: Calculate the percent inhibition for the single-point screen or fit the data to a
dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) Protocol

Cell Treatment: Treat cultured cells with NDI-091143 at the desired concentration or with a
vehicle control (DMSO) for a specified time.

Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS.

Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of
temperatures for a fixed time (e.g., 3 minutes).

Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the
amount of the target protein in the soluble fraction by Western blotting using a specific
antibody.

Data Analysis: Quantify the band intensities and plot them against the temperature to
generate a melting curve. A shift in the melting curve in the presence of NDI-091143
indicates target engagement.

Visualizations
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Caption: NDI-091143 inhibits ACLY in the cytosol.
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Caption: Workflow for off-target investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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